molecular formula C7H14ClNO3 B13498496 2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride

2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride

Cat. No.: B13498496
M. Wt: 195.64 g/mol
InChI Key: ISXQMVZLBLXIDJ-GNVLWMSISA-N
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Description

2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of aspartic acid as a precursor, which undergoes acetylation to form the desired product . The reaction conditions often include the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes. Its effects are mediated through binding to receptors, modulation of enzyme activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is unique due to its oxolane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

2-amino-3-[(2S)-oxolan-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6?;/m0./s1

InChI Key

ISXQMVZLBLXIDJ-GNVLWMSISA-N

Isomeric SMILES

C1C[C@H](OC1)CC(C(=O)O)N.Cl

Canonical SMILES

C1CC(OC1)CC(C(=O)O)N.Cl

Origin of Product

United States

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